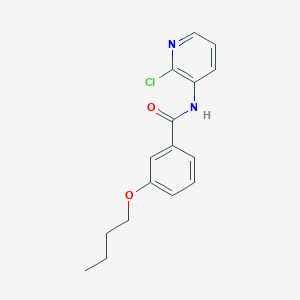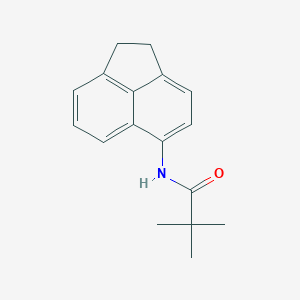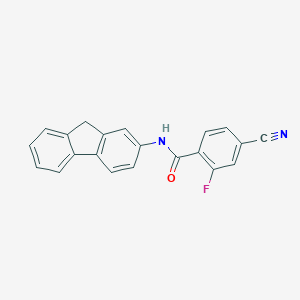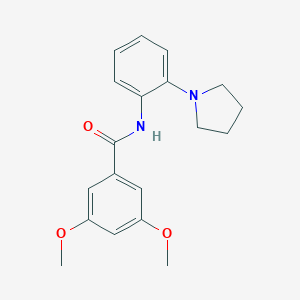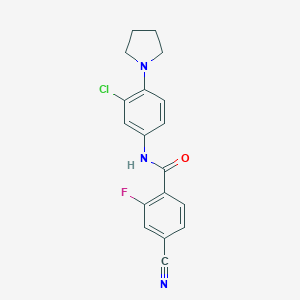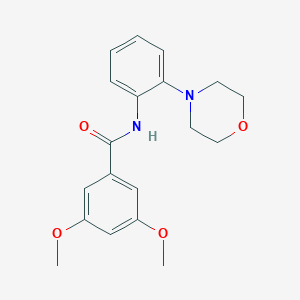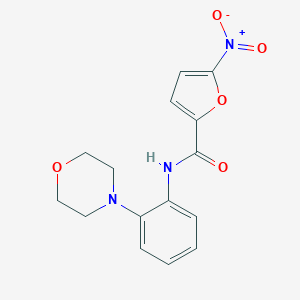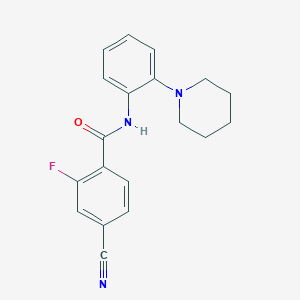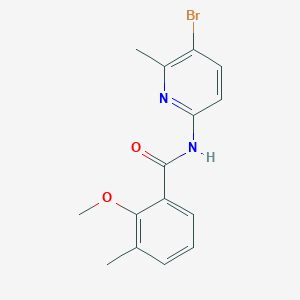
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxy-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxy-3-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BM212, and it belongs to the class of benzamide derivatives.
Wirkmechanismus
The mechanism of action of BM212 involves the inhibition of several signaling pathways that are involved in cancer cell proliferation and survival. BM212 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. BM212 also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BM212 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cancer cell proliferation. BM212 also inhibits the production of pro-inflammatory cytokines, which leads to the reduction of inflammation. Moreover, BM212 has been shown to enhance the activity of the immune system by increasing the production of cytokines and activating immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BM212 in lab experiments include its potent anticancer and anti-inflammatory activity, as well as its ability to enhance the activity of the immune system. However, the limitations of using BM212 in lab experiments include its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on BM212. One possible direction is to investigate the potential of BM212 in combination with other anticancer drugs for the treatment of cancer. Another direction is to study the pharmacokinetics and bioavailability of BM212 in vivo to determine its suitability for clinical use. Moreover, the potential of BM212 in the treatment of neurodegenerative disorders, such as Alzheimer's disease, can also be explored.
Synthesemethoden
The synthesis of BM212 involves several steps, including the reaction of 2-bromo-5-methylpyridine with 2-methoxy-3-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The final product is obtained through purification and recrystallization.
Wissenschaftliche Forschungsanwendungen
BM212 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated that BM212 exhibits potent anticancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. Moreover, BM212 has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C15H15BrN2O2 |
|---|---|
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C15H15BrN2O2/c1-9-5-4-6-11(14(9)20-3)15(19)18-13-8-7-12(16)10(2)17-13/h4-8H,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
JOOTXKUXOBWYNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=NC(=C(C=C2)Br)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC(=C(C=C2)Br)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B250647.png)
![N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B250653.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)
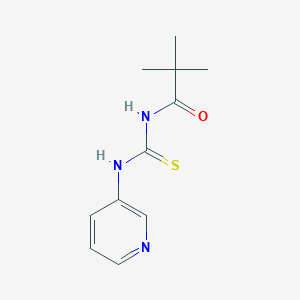
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B250660.png)
